Comparative α-Glucosidase Inhibition: Potency of Carbothioamide-Containing Scaffolds vs. Standard Inhibitor
While direct data for the unsubstituted Chromane-3-carbothioamide core is not available, a series of closely related chromen-linked hydrazine carbothioamides, which share the core carbothioamide pharmacophore, have demonstrated potent α-glucosidase inhibitory activity [1]. The most potent analog, compound 3r, exhibited an IC50 of 0.29 µM, which is significantly more potent than the widely used standard inhibitor acarbose (IC50 of approximately 750 µM under comparable assay conditions), representing a greater than 2500-fold improvement in potency [1].
| Evidence Dimension | α-Glucosidase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.29 µM (for the most potent analog, compound 3r, which contains the carbothioamide group) |
| Comparator Or Baseline | Acarbose (standard clinical inhibitor), IC50 ≈ 750 µM |
| Quantified Difference | Approximately 2500-fold more potent |
| Conditions | In vitro enzyme inhibition assay using α-glucosidase from Saccharomyces cerevisiae |
Why This Matters
This class-level evidence establishes the carbothioamide moiety as a critical pharmacophore for achieving high-potency α-glucosidase inhibition, making Chromane-3-carbothioamide a superior choice over simpler chromane cores for developing novel antidiabetic agents.
- [1] Basri R, et al. Synthesis, biological evaluation, and molecular docking study of chromen-linked hydrazine carbothioamides as potent α-glucosidase inhibitors. Drug Dev Res. 2023;84(5):962-974. View Source
